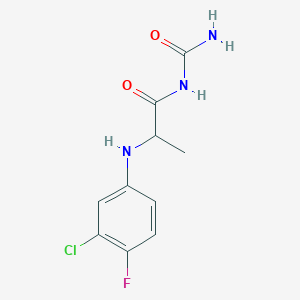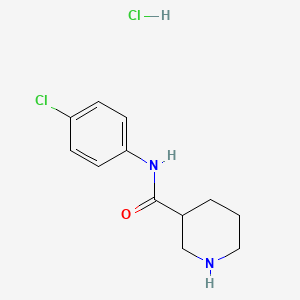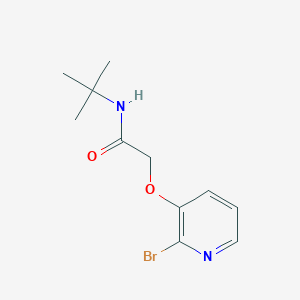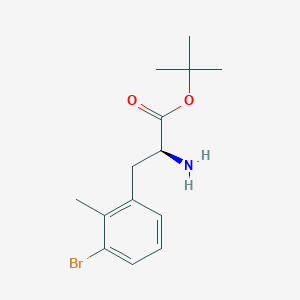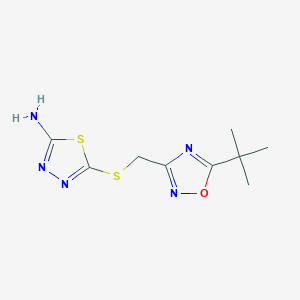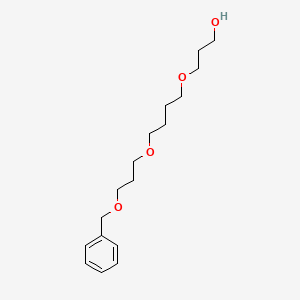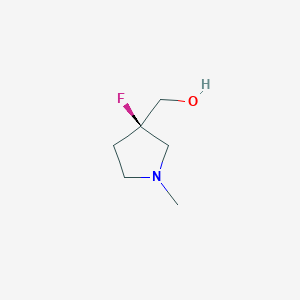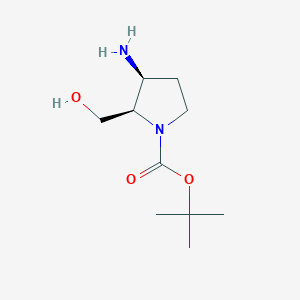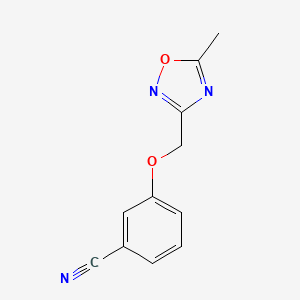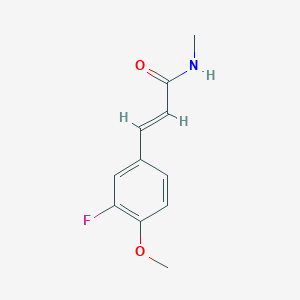
3-(3-Fluoro-4-methoxyphenyl)-N-methylacrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Fluoro-4-methoxyphenyl)-N-methylacrylamide is an organic compound that features a fluorine atom and a methoxy group attached to a phenyl ring, along with an acrylamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluoro-4-methoxyphenyl)-N-methylacrylamide typically involves a multi-step reaction process. One common method includes the reaction of 3-fluoro-4-methoxyphenylboronic acid with N-methylacrylamide under specific conditions . The reaction conditions often involve the use of catalysts such as palladium complexes and bases like potassium carbonate in an organic solvent such as toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
3-(3-Fluoro-4-methoxyphenyl)-N-methylacrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
3-(3-Fluoro-4-methoxyphenyl)-N-methylacrylamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(3-Fluoro-4-methoxyphenyl)-N-methylacrylamide involves its interaction with specific molecular targets and pathways. The fluorine atom and methoxy group on the phenyl ring can influence the compound’s reactivity and binding affinity to biological targets. The acrylamide moiety can participate in Michael addition reactions, which are important in various biochemical processes .
相似化合物的比较
Similar Compounds
- 3-Fluoro-4-methoxyphenylboronic acid
- 4-Fluoro-3-methoxyphenylboronic acid
- 3-Fluoro-4-methoxyacetophenone
Uniqueness
3-(3-Fluoro-4-methoxyphenyl)-N-methylacrylamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a fluorine atom and a methoxy group on the phenyl ring, along with the acrylamide moiety, makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C11H12FNO2 |
|---|---|
分子量 |
209.22 g/mol |
IUPAC 名称 |
(E)-3-(3-fluoro-4-methoxyphenyl)-N-methylprop-2-enamide |
InChI |
InChI=1S/C11H12FNO2/c1-13-11(14)6-4-8-3-5-10(15-2)9(12)7-8/h3-7H,1-2H3,(H,13,14)/b6-4+ |
InChI 键 |
YOCGUURECFDBSM-GQCTYLIASA-N |
手性 SMILES |
CNC(=O)/C=C/C1=CC(=C(C=C1)OC)F |
规范 SMILES |
CNC(=O)C=CC1=CC(=C(C=C1)OC)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


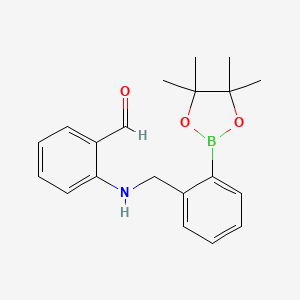
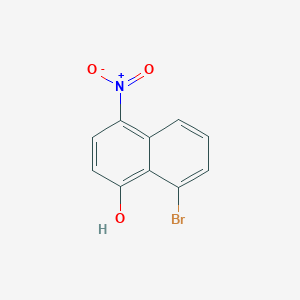
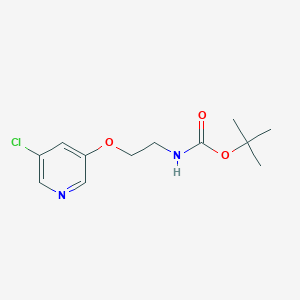
![Ethyl 3-bromopyrazolo[1,5-c]pyrimidine-5-carboxylate](/img/structure/B14904588.png)
